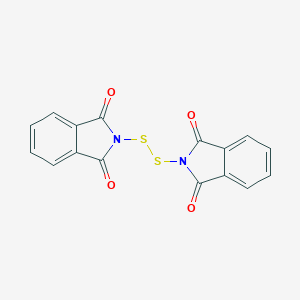

Dithiobisphthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJMNRIABVPIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998860 | |

| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7764-30-9 | |

| Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dithiobisphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dithiobisphthalimide: Synthesis, Characterization, and Application as a Bilateral Sulfur Transfer Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-dithiobis(phthalimide), a pivotal reagent in modern synthetic and medicinal chemistry. We will delve into the causal science behind its synthesis, the rigorous methodologies for its characterization, and its functional application, particularly in the construction of complex disulfide bonds. This document is designed to be a self-validating resource, grounding every protocol in established chemical principles and supporting claims with authoritative references.

Introduction: The Significance of N,N'-Dithiobis(phthalimide)

N,N'-dithiobis(phthalimide) is a stable, crystalline solid that serves as a highly efficient bilateral electrophilic sulfur transfer reagent. Its structure features a disulfide bridge flanked by two phthalimide groups. The electron-withdrawing nature of the phthalimide moieties activates the S-S bond, making it susceptible to nucleophilic attack and facilitating the controlled formation of new disulfide linkages.

This reagent has gained considerable attention in drug discovery and development. The disulfide bond is a key structural motif in numerous biologically active molecules, including peptides and proteins, where it is crucial for maintaining three-dimensional structure.[1] Furthermore, disulfide bonds are utilized as reversible linkers in prodrug design, allowing for targeted drug release under specific reductive conditions within the body.[1] N,N'-dithiobis(phthalimide) provides a reliable and accessible route to these vital structures, enabling the synthesis of diverse and complex unsymmetrical disulfides.[1][2][3]

Synthesis of N,N'-Dithiobis(phthalimide): A Mechanistic Approach

The synthesis of N,N'-dithiobis(phthalimide) is fundamentally an extension of the principles established by the Gabriel synthesis, which is renowned for the controlled formation of primary amines.[4][5][6][7] In this case, the phthalimide anion, a potent nitrogen nucleophile, is directed towards a sulfur electrophile instead of an alkyl halide.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving nucleophilic substitution.

-

Deprotonation: Phthalimide is treated with a base, typically potassium hydroxide (KOH), to abstract the acidic N-H proton (pKa ≈ 8.3).[6] This step is highly efficient because the resulting phthalimide anion is significantly stabilized by resonance, with the negative charge delocalized across the two adjacent carbonyl groups.[5][7] This delocalization reduces the nucleophilicity of the nitrogen just enough to prevent undesirable over-alkylation or, in this case, over-sulfuration, ensuring a selective reaction.[5][6][7]

-

Nucleophilic Attack: The generated potassium phthalimide salt is then reacted with a sulfur source, commonly sulfur monochloride (S₂Cl₂). The phthalimide anion acts as the nucleophile, attacking one of the sulfur atoms and displacing a chloride ion in an Sₙ2-type reaction. This process occurs twice to form the symmetrical N,N'-dithiobis(phthalimide) product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N,N'-dithiobis(phthalimide).

Detailed Experimental Protocol

This protocol is designed to be self-validating by ensuring reaction completion and product purity through careful control of conditions and rigorous purification.

Materials and Reagents:

-

Phthalimide

-

Potassium Hydroxide (KOH)

-

Sulfur Monochloride (S₂Cl₂)

-

Ethanol (Absolute)

-

Distilled Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Preparation of Potassium Phthalimide:

-

In a round-bottom flask, dissolve phthalimide in absolute ethanol with gentle heating.

-

Separately, prepare a solution of potassium hydroxide in ethanol. Causality Note: Using a stoichiometric amount of KOH ensures complete deprotonation without introducing excess base that could interfere with the subsequent step.

-

Slowly add the ethanolic KOH solution to the phthalimide solution at room temperature with vigorous stirring. A precipitate of potassium phthalimide will form.

-

Stir the mixture for 30-60 minutes to ensure complete salt formation.

-

Collect the potassium phthalimide salt by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry thoroughly.

-

-

Synthesis of N,N'-Dithiobis(phthalimide):

-

Suspend the dried potassium phthalimide in anhydrous DMF. Causality Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophilicity of the phthalimide anion.[6][8]

-

Cool the suspension in an ice bath to control the exothermicity of the reaction.

-

Slowly add a solution of sulfur monochloride in DMF dropwise to the stirred suspension. A color change is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker of cold water. This precipitates the crude N,N'-dithiobis(phthalimide), as it is insoluble in water.

-

Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove DMF and inorganic salts (e.g., KCl).

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol/DMF mixture, to yield the pure product.

-

Dry the purified crystals under vacuum.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N'-dithiobis(phthalimide). A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.

Characterization Workflow Diagram

Caption: Workflow for the characterization of N,N'-dithiobis(phthalimide).

Summary of Characterization Data

The following table summarizes the expected analytical data for N,N'-dithiobis(phthalimide) (Molecular Formula: C₁₆H₈N₂O₄S₂; Molecular Weight: 356.38 g/mol ).

| Technique | Parameter | Expected Result/Observation | Purpose |

| FT-IR | C=O Stretch (asymmetric) | ~1790-1770 cm⁻¹ | Confirms imide carbonyl group[9][10] |

| C=O Stretch (symmetric) | ~1740-1710 cm⁻¹ | Confirms imide carbonyl group[9][10] | |

| C-N Stretch | ~1380-1350 cm⁻¹ | Confirms imide structure | |

| ¹H NMR | Aromatic Protons | Multiplet at ~7.8-8.0 ppm | Confirms phthalimide aromatic system |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~166-168 ppm | Confirms imide carbonyl carbon[11] |

| Aromatic Carbons | ~124-135 ppm | Confirms phthalimide aromatic system[11][12] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 356 | Confirms molecular weight |

| Melting Point | Range | ~310-315 °C (with decomp.) | Indicator of purity |

| Appearance | Physical State | Yellowish crystalline solid | Basic physical property check |

In-depth Analysis

-

FT-IR Spectroscopy: The most prominent features in the IR spectrum are the strong carbonyl absorption bands characteristic of the imide group. The presence of two distinct peaks for the C=O stretch (asymmetric and symmetric) is a hallmark of the five-membered phthalimide ring system.[9][10][13] The absence of a broad N-H stretching band (around 3200 cm⁻¹) confirms the successful substitution on the nitrogen atom.

-

NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple, showing a single multiplet in the aromatic region corresponding to the eight equivalent protons of the two phthalimide rings.[14] Similarly, the ¹³C NMR spectrum will display signals for the carbonyl carbons and the aromatic carbons, with the number of signals reflecting the molecule's symmetry.[11][12][15]

-

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques should show a clear molecular ion peak corresponding to the calculated molecular weight of N,N'-dithiobis(phthalimide), providing definitive proof of the compound's identity.[16][17][18]

Conclusion and Future Outlook

The synthesis of N,N'-dithiobis(phthalimide) is a robust and reproducible process rooted in fundamental principles of nucleophilic substitution. Its characterization is straightforward using standard analytical techniques, which together provide irrefutable evidence of its structure and purity. As a shelf-stable and highly effective bilateral sulfurating agent, it is an invaluable tool for chemists, particularly those in drug development who require precise methods for constructing disulfide bonds.[1][3] The continued application of this reagent is expected to facilitate the discovery and synthesis of novel therapeutics and complex molecular architectures.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Nagao, K., et al. (2022). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5359997, 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione). PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

-

Agwa, H., et al. (2017). Synthesis and biological evaluation of phthalimide dithiocarbamate and dithioate derivatives as anti-proliferative and. European Journal of Chemistry, 8(4), 391-399. Available at: [Link]

-

Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Available at: [Link]

-

El-Gohary, N. S. (2017). 13 C NMR spectrum of phthalimide analog. ResearchGate. Available at: [Link]

-

da S. Ribeiro, F. A., et al. (2018). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 18(16). Available at: [Link]

-

MacLeod, T. C., et al. (2015). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. The Royal Society of Chemistry. Available at: [Link]

-

Chen, P., et al. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. Available at: [Link]

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmacy and Scientific Research, 11(9), 3348-3354. Available at: [Link]

-

Singh, R., & Chauhan, S. (2012). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 4(3), 903-907. Available at: [Link]

-

Nagao, K., et al. (2022). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ResearchGate. Available at: [Link]

-

Nagao, K., et al. (2022). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. Cambridge Open Engage. Available at: [Link]

-

Rateb, H. S., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1667-1675. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis of N-phthalimide derivatives and Evaluation their Biological Activity. ResearchGate. Available at: [Link]

-

Nuber, F., et al. (2024). The slow photo-induced CO2 release of N-phthaloylglycine. Physical Chemistry Chemical Physics, 26(1), 104-111. Available at: [Link]

-

Arshad, N., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0119130. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). Available at: [Link]

-

Shakyawar, D., et al. (2018). Synthesis, characterization, antibacterial, DNA binding and molecular docking studies of novel N-substituted phthalimides. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Phthalimide - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Phthalimide - IR Spectrum. NIST WebBook. Available at: [Link]

-

Juśkiewicz, J., et al. (2020). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 25(15), 3350. Available at: [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. YouTube. Available at: [Link]

-

Singh, R., & Chauhan, S. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

Chen, P., et al. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Available at: [Link]

-

Arjunan, V., et al. (2008). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]

-

Guo, Z., et al. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

Patel, A. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR, 5(8). Available at: [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis (video). Available at: [Link]

-

Rojas-Lima, S., et al. (2021). Green Synthesis of N,N′-(1,2-phenylene)bis(phthalimide-5-carboxilic acid) and the prediction of its properties: Standard enthalpies of formation and sublimation. ResearchGate. Available at: [Link]

-

Patel, A. S. (2012). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-340. Available at: [Link]

-

Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. Available at: [Link]

-

Deshmukh, R., et al. (2011). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 3(6), 498-504. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. scispace.com [scispace.com]

- 16. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phthalimide [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

Dithiobisphthalimide mechanism of action in thiol modification

An In-Depth Technical Guide to the Dithiobisphthalimide (DTBP) Mechanism of Action in Thiol Modification

Abstract

The selective modification of thiol groups, particularly those on cysteine residues within proteins, is a cornerstone of modern bioconjugation and drug development. Dithiobisphthalimide (DTBP) has emerged as a highly effective reagent for this purpose, enabling the formation of reversible disulfide bonds with high specificity. This guide provides an in-depth examination of the chemical mechanism underpinning DTBP's reactivity with thiols. We will explore the core principles of thiol-disulfide exchange, the critical influence of reaction kinetics and pH, and the role of the phthalimide leaving group. Furthermore, this document offers practical experimental protocols, discusses the strategic advantages of DTBP in therapeutic and research contexts, and provides a comparative analysis with other common thiol-reactive chemistries.

The Central Role of Thiol Chemistry in Bioconjugation

In the landscape of protein modification, the thiol group (-SH) of cysteine residues presents a uniquely reactive handle. Its strong nucleophilicity, especially in its deprotonated thiolate form (RS⁻), and its relatively low abundance in most proteins make it an ideal target for site-selective conjugation.[1] The formation and cleavage of disulfide bonds are fundamental processes in biology, critical for protein folding, stability, and the regulation of cellular redox environments.[2][3] Harnessing the chemistry of thiols allows scientists to attach a wide array of molecules—including drugs, imaging agents, and polyethylene glycol (PEG) chains—to proteins, creating sophisticated bioconjugates for therapeutic and diagnostic applications.[4]

Dithiobisphthalimide (DTBP): A Profile of a Thiol-Specific Reagent

Dithiobisphthalimide, or DTBP, is a symmetrical disulfide-containing molecule designed for the specific modification of free thiols. Its structure features a central disulfide bond activated by two flanking electron-withdrawing phthalimide groups. This activation renders the disulfide bond highly susceptible to nucleophilic attack by a thiolate anion, initiating a thiol-disulfide exchange reaction. The primary application of DTBP is to form a new, reversible disulfide bond between a target molecule (e.g., a protein) and a payload, making it a valuable tool for applications requiring controlled release, such as antibody-drug conjugates (ADCs).[5][6]

The Core Mechanism: Thiol-Disulfide Exchange with DTBP

The reaction between a thiol and DTBP is a classic example of a thiol-disulfide exchange. This process is a nucleophilic substitution reaction (SN2) where the attacking nucleophile is the thiolate anion of the target molecule.[2][7]

The Reaction Pathway

The mechanism proceeds in a single, concerted step through a trisulfide-like transition state.[2][8]

-

Deprotonation: The reaction is initiated by the deprotonation of the target thiol (R-SH) to its more reactive thiolate form (R-S⁻). This equilibrium is highly dependent on the solution's pH and the pKₐ of the specific thiol group.[9]

-

Nucleophilic Attack: The potent thiolate nucleophile attacks one of the electrophilic sulfur atoms of the DTBP disulfide bond.

-

Bond Formation and Cleavage: A new disulfide bond forms between the target thiol and one of the sulfur atoms from DTBP. Simultaneously, the original disulfide bond cleaves, releasing the other sulfur atom along with its attached phthalimide group as N-thiophthalimide, a stable leaving group.[10]

The overall result is the formation of a mixed disulfide (R-S-S-Phthalimide), effectively capping the original thiol with a phthalimido-disulfide moiety. This new adduct can then be used in further conjugation steps or cleaved under reducing conditions to restore the original free thiol.

Reaction Kinetics and the Critical Role of pH

The kinetics of thiol-disulfide interchange reactions are profoundly dependent on pH.[2] The underlying reason is the vast difference in nucleophilicity between a protonated thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻). The thiolate is a much stronger nucleophile, meaning the reaction rate is directly proportional to its concentration.[7][9]

The Henderson-Hasselbalch equation dictates the equilibrium between the thiol and thiolate forms. As the pH of the solution increases above the thiol's pKₐ, the concentration of the reactive thiolate species rises dramatically. For cysteine residues in proteins, pKₐ values can range widely (from 3 to 11) depending on the local microenvironment, but they typically fall in the 8.0-9.0 range.[9]

Causality in Experimental Design: The choice of reaction pH is a critical experimental parameter.

-

Low pH (pH < 7.0): The thiol is predominantly protonated (R-SH). The reaction will be very slow or may not proceed at all.

-

Optimal pH (pH 7.5 - 8.5): This range typically represents a compromise. It is high enough to generate a sufficient concentration of thiolate for a reasonable reaction rate but not so high as to risk protein denaturation or other side reactions.

-

High pH (pH > 9.0): While the reaction rate may be faster, the risk of protein unfolding, aggregation, and potential side reactions like disulfide scrambling increases significantly.

| pH Condition | [Thiolate] vs. [Thiol] | Relative Reaction Rate | Considerations for Proteins |

| pH << pKₐ | Very Low | Extremely Slow | High protein stability, but impractical kinetics. |

| pH ≈ pKₐ | [Thiolate] ≈ [Thiol] | Moderate | Good balance of reactivity and protein integrity. |

| pH >> pKₐ | Very High | Fast | Increased risk of protein denaturation and side reactions. |

The Phthalimide Leaving Group

The N-thiophthalimide anion (Phth-S⁻) that is released upon reaction is a stable, well-behaved leaving group. Its stability is derived from the electron-withdrawing nature of the phthalimide carbonyl groups, which helps to delocalize the negative charge. Unlike the leaving group from Ellman's Reagent (DTNB), N-thiophthalimide does not have a strong, distinct chromophore in the visible range that is commonly used for real-time reaction monitoring. Therefore, reaction progress is typically monitored by endpoint analysis methods such as mass spectrometry or chromatography.

Practical Implementation: Experimental Protocols

The following protocols are generalized frameworks. Researchers must optimize buffer conditions, stoichiometry, and incubation times for each specific protein and application.

Protocol: Reversible Protein Bioconjugation with DTBP

This workflow describes the process of modifying a protein's cysteine residues with DTBP to form a reversible disulfide conjugate.

1. Materials & Reagents:

-

Protein Solution: Purified protein containing at least one free cysteine residue, dissolved in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).

-

DTBP Stock Solution: 10-100 mM DTBP dissolved in an organic, water-miscible solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Reducing Agent (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Purification System: Size-Exclusion Chromatography (SEC) or dialysis system for removing excess reagents.

2. Step-by-Step Methodology:

-

Preparation: Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer. If the protein has been stored in a reducing buffer, it must first be exchanged into a non-reducing buffer.

-

Stoichiometry Calculation: Determine the molar excess of DTBP required. A 5- to 20-fold molar excess over free thiols is a common starting point.

-

Reaction Initiation: Add the calculated volume of the DTBP stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Longer incubation times may be needed depending on the protein's reactivity.

-

Quenching & Purification (Self-Validation): The reaction is effectively stopped by removing the excess DTBP. This is a critical validation step. Purify the modified protein using SEC or dialysis to separate the protein conjugate from unreacted DTBP and the N-thiophthalimide leaving group.

-

Characterization: Confirm the modification using analytical techniques. Mass Spectrometry (e.g., ESI-MS) can verify the mass increase corresponding to the addition of the phthalimido-disulfide moiety. SDS-PAGE can show shifts in protein mobility.[4]

-

(Optional) Cleavage: To confirm reversibility, incubate a sample of the purified conjugate with a 10-50 mM solution of DTT or TCEP for 30-60 minutes. Analyze via Mass Spectrometry to confirm the restoration of the original protein mass.

Advantages and Strategic Considerations

The choice of a thiol-reactive reagent depends heavily on the desired outcome of the modification. DTBP's primary advantage lies in the reversibility of the bond it forms.

| Chemistry | Reagent Example | Bond Formed | Reversibility | Key Application |

| Thiol-Disulfide Exchange | DTBP | Disulfide (-S-S-) | Yes , with reducing agents | Drug delivery, cleavable linkers, transient modification.[5][6] |

| Michael Addition | Maleimide | Thioether (-S-C-) | No (Generally stable) | Stable bioconjugates, imaging agents, protein labeling.[11][12][13] |

Strategic Advantages of DTBP:

-

Cleavable Linking: This is paramount for drug delivery systems. An ADC linked via a disulfide bond can circulate stably in the bloodstream (an oxidizing environment) and then release its cytotoxic payload inside a cancer cell, which has a highly reducing environment.[5]

-

Transient Modification: Proteins can be temporarily modified or blocked at a cysteine site for purification or analysis, with the native residue being fully recoverable.

-

High Specificity: Like other thiol-reactive reagents, DTBP offers excellent specificity for cysteine over other amino acid residues under controlled pH conditions.

Limitations and Mitigation:

-

Disulfide Scrambling: In the presence of multiple free thiols, unwanted disulfide exchange reactions can occur, leading to heterogeneity. This can be mitigated by using a sufficient excess of DTBP to cap all thiols quickly and by carefully controlling pH and reaction time.

-

In Vivo Instability: While desirable for intracellular drug release, the disulfide bond may have limited stability in the bloodstream due to exchange with serum proteins like albumin. Linker design often incorporates steric hindrance near the disulfide bond to improve plasma stability.

Conclusion

Dithiobisphthalimide is a powerful and precise tool for the reversible modification of thiol groups. Its mechanism of action is a classic SN2-type thiol-disulfide exchange, whose kinetics are critically governed by the pH-dependent formation of the reactive thiolate nucleophile. By understanding this mechanism, researchers can expertly control reaction conditions to achieve specific and efficient bioconjugation. The ability to form a cleavable disulfide bond makes DTBP an invaluable reagent in the development of advanced protein therapeutics, diagnostics, and fundamental biochemical research, particularly in fields where controlled release or transient modification is a strategic necessity.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Cremins, J. D., et al. (2019). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 108(4), 1493-1502. [Link]

-

Agoston, V., et al. (2005). Graph-representation of oxidative folding pathways. ResearchGate. [Link]

-

Agoston, V., et al. (2005). Graph-representation of oxidative folding pathways. ResearchGate. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

-

Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications, 47(19), 5452-5454. [Link]

-

Lin, S., et al. (2022). Modular Diazo Compound for the Bioreversible Late-Stage Modification of Proteins. Journal of the American Chemical Society, 144(5), 2246–2255. [Link]

-

Behnam, M. A., et al. (2018). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. Bioconjugate Chemistry, 29(6), 1950–1960. [Link]

-

Wang, Z., et al. (2023). Recent Advances towards the Reversible Chemical Modification of Proteins. ChemBioChem, 24(2), e202200468. [Link]

-

Jones, M. W., et al. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. PubMed. [Link]

-

Chalker, J. M., et al. (2009). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 131(44), 16131–16144. [Link]

-

StudySmarter. (2023). Thiol Reactions. StudySmarter. [Link]

-

Worrell, B. T., et al. (2013). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 4(15), 4189-4198. [Link]

-

Behnam, M. A., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (137), 57954. [Link]

-

Vaskevicius, K., et al. (2023). Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2020). Oxidation and Reduction Reactions of Thiols. YouTube. [Link]

-

Asanuma, H., et al. (2023). N-(Morpholine-4-dithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule Enabling Access to Diverse Unsymmetrical Disulfides. Angewandte Chemie International Edition, 62(18), e202219156. [Link]

-

Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. ResearchGate. [Link]

-

Knochel, P., et al. (2010). General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1. ResearchGate. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. [Link]

-

Bach, R. D., & Dmitrenko, O. (2008). Mechanism of thiolate-disulfide interchange reactions in biochemistry. The Journal of Organic Chemistry, 73(1), 125–134. [Link]

-

Asanuma, H., et al. (2023). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ResearchGate. [Link]

-

Moreland, R. B., et al. (1982). Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. Analytical Biochemistry, 121(2), 321-326. [Link]

Sources

- 1. Mechanism of thiolate-disulfide interchange reactions in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular Diazo Compound for the Bioreversible Late-Stage Modification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances towards the Reversible Chemical Modification of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Semantic Scholar [semanticscholar.org]

The Spectroscopic Signature of Dithiobisphthalimide: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Versatile Reagent

The guide is structured to provide a holistic understanding of Dithiobisphthalimide's signature across three core spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy for electronic transitions, Nuclear Magnetic Resonance (NMR) Spectroscopy for its detailed atomic environment, and Infrared (IR) Spectroscopy for its vibrational modes. Each section will delve into the theoretical underpinnings, predicted spectral features, and a robust experimental protocol for data acquisition.

Molecular Structure of Dithiobisphthalimide

To comprehend the spectroscopic properties of Dithiobisphthalimide, it is essential to first visualize its molecular architecture. The molecule consists of two phthalimide units linked by a disulfide bridge. This symmetrical arrangement is the primary determinant of its spectroscopic behavior.

Caption: Molecular structure of Dithiobisphthalimide.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.[2][3]

Predicted UV-Vis Absorption

The UV-Vis spectrum of Dithiobisphthalimide is expected to be dominated by the electronic transitions within the phthalimide moieties. The key chromophore is the conjugated system of the benzene ring fused to the imide group. The primary electronic transitions anticipated are π → π* transitions. Given the presence of two isolated phthalimide systems, the spectrum is likely to resemble that of N-substituted phthalimides.[4][5]

| Predicted Parameter | Value Range | Rationale |

| λmax | 220-240 nm and 280-300 nm | Based on the characteristic absorption bands of the phthalimide ring system corresponding to π → π* transitions. The disulfide bridge is not expected to significantly alter the position of these bands as it does not extend the conjugation between the two phthalimide units. |

| Molar Absorptivity (ε) | High | The π → π* transitions are typically of high intensity. The presence of two chromophoric systems in the molecule should result in a high molar absorptivity. |

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for acquiring a reliable UV-Vis spectrum of Dithiobisphthalimide.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

-

Solvent Selection: A UV-grade solvent that does not absorb in the region of interest (200-400 nm) is crucial. Acetonitrile or methanol are suitable choices.

-

Sample Preparation:

-

Prepare a stock solution of Dithiobisphthalimide of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This is the optimal range for linearity according to the Beer-Lambert Law.[2]

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill the other cuvette with the sample solution.

-

Record the spectrum over a wavelength range of 200-400 nm.

-

Perform a baseline correction with the blank before measuring the sample.

-

Caption: Workflow for UV-Vis spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic World

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

Due to the symmetry of Dithiobisphthalimide, the two phthalimide units are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of a single phthalimide unit. The spectrum will exhibit a characteristic pattern for a 1,2-disubstituted benzene ring.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 7.85 - 7.95 ppm | Multiplet (dd) | 4H | Protons ortho to the carbonyl groups | These protons are deshielded by the anisotropic effect of the carbonyl groups, leading to a downfield shift. Data from phthalimide and its derivatives support this assignment.[6] |

| 7.75 - 7.85 ppm | Multiplet (dd) | 4H | Protons meta to the carbonyl groups | These protons are in a different chemical environment and will appear as a separate multiplet, slightly upfield from the ortho protons. |

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will reflect the molecule's symmetry, showing signals for only one set of phthalimide carbons.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~167 ppm | C=O (Carbonyl carbons) | The carbonyl carbons of the imide functionality are highly deshielded and typically resonate in this downfield region. This is consistent with data for phthalimide and related structures.[7] |

| ~134 ppm | Aromatic C-H | The aromatic carbons bearing protons will appear in this region. |

| ~132 ppm | Quaternary aromatic C | The quaternary carbons of the benzene ring to which the imide is fused will have a distinct chemical shift. |

| ~124 ppm | Aromatic C-H | The other set of aromatic carbons with attached protons. |

Experimental Protocol for NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Solvent Selection: A deuterated solvent in which the compound is soluble is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Dithiobisphthalimide in about 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

III. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[8] It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of Dithiobisphthalimide will be characterized by the prominent absorption bands of the phthalimide functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 1770-1790 and 1700-1720 | Strong | Asymmetric and symmetric C=O stretching | The two carbonyl groups of the imide will exhibit two distinct, strong stretching bands due to coupled vibrations. This is a hallmark of the imide functionality.[9] |

| 1580-1610 | Medium | C=C aromatic stretching | These bands arise from the vibrations of the carbon-carbon double bonds within the benzene rings. |

| 1350-1390 | Strong | C-N stretching | The stretching vibration of the carbon-nitrogen bond in the imide ring. |

| 400-500 | Weak to Medium | S-S stretching | The disulfide bond stretching vibration typically appears in the far-IR region and is often weak. Its observation may depend on the instrument's capabilities. |

| ~3050 | Medium | Aromatic C-H stretching | The stretching vibrations of the C-H bonds on the aromatic rings. |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.

-

Sample Preparation:

-

KBr Pellet Method:

-

Thoroughly grind a small amount of Dithiobisphthalimide (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Caption: Workflow for IR spectroscopic analysis.

Conclusion: A Holistic Spectroscopic Fingerprint

The combination of UV-Vis, NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of Dithiobisphthalimide.

-

UV-Vis spectroscopy confirms the presence of the phthalimide chromophore and allows for quantitative analysis.

-

NMR spectroscopy elucidates the precise connectivity and chemical environment of the hydrogen and carbon atoms, confirming the symmetrical structure.

-

IR spectroscopy provides a rapid and definitive identification of the key functional groups, particularly the characteristic imide carbonyl bands.

By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers and drug development professionals can confidently identify, characterize, and quantify Dithiobisphthalimide, ensuring the integrity and reliability of their scientific endeavors. This guide serves as a foundational resource, bridging the gap between theoretical understanding and practical application in the laboratory.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione). PubChem. Retrieved from [Link]

-

Gatlik, Z., et al. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Manganese silicate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H NMR of COMPOUND. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Phenylthio)phthalimide. PubChem. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

Journal of Ultra Chemistry. (2018). Synthesis Characterization and Spectral studies Ru(III)and La(III) Dithiocarbomate complex molecule. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and bioactivity studies of new dithiocarbazate complexes. New Journal of Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

-

Journal of Physical Science. (n.d.). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (a and b) and 13C-NMR (c and d) (CDCl3/TMS) spectra of RB21321b2 (a and c) and. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of the d01–d12 dyes. Inset: enlarged. Retrieved from [Link]

-

YouTube. (n.d.). How Do You Read UV-Vis Spectroscopy Results?. Chemistry For Everyone. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis, spectral characterization, crystal structures and catalytic activity of a series of lanthanide(III) azepane dithiocarbamate complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis and (b) fluorescence spectra of DDT and (c) UV‐vis and (d). Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strontium sulfate. PubChem. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. journalofchemistry.org [journalofchemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimide(85-41-6) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiobisphthalimide chemical structure and reactivity

An In-Depth Technical Guide to Dithiobisphthalimide: Structure, Reactivity, and Applications

Introduction

Dithiobisphthalimide, also known as N,N'-Disulfanediyl-bis-phthalimide, is a symmetrical disulfide-containing compound that has garnered significant attention in chemical synthesis and bioconjugation.[1] Its unique reactivity profile, particularly towards thiol-containing molecules, makes it a valuable reagent for creating reversible disulfide linkages. This guide provides a comprehensive overview of the chemical structure, reactivity, and practical applications of dithiobisphthalimide, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its core reactions, provide field-proven experimental protocols, and discuss its role in creating advanced biomolecular constructs.

Chemical Structure and Physicochemical Properties

Dithiobisphthalimide is characterized by a central disulfide bond flanked by two phthalimide groups. The phthalimide moiety consists of an isoindole-1,3-dione core.[2] This structural arrangement is key to its reactivity. The electron-withdrawing nature of the two adjacent carbonyl groups on the phthalimide ring polarizes the N-S bond, making the central S-S bond highly susceptible to nucleophilic attack by thiolates.

Key Properties:

-

Molecular Weight: 356.38 g/mol [1]

-

Appearance: Typically a white to off-white solid.

-

Solubility: Generally soluble in organic solvents like DMF and DMSO, with limited solubility in water.

Caption: General workflow for the synthesis of Dithiobisphthalimide.

Core Reactivity: The Thiol-Disulfide Exchange Mechanism

The primary utility of dithiobisphthalimide stems from its efficient reaction with thiols (R-SH). This reaction is a classic example of a thiol-disulfide exchange, where a nucleophilic thiolate anion (R-S⁻) attacks the disulfide bond. [3] The reaction proceeds via an Sₙ2-type mechanism. [4]The phthalimide group is an excellent leaving group because the resulting N-anion is stabilized by resonance across the two adjacent carbonyl groups. This makes the reaction thermodynamically favorable and kinetically rapid.

Mechanistic Steps:

-

Deprotonation: The thiol (R-SH) must first be deprotonated to its more nucleophilic thiolate form (R-S⁻). This step is pH-dependent, with higher pH values favoring the formation of the thiolate. [5]2. Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the dithiobisphthalimide disulfide bond.

-

Formation of Intermediate: A transient trisulfide-like transition state is formed. [6][7]4. Leaving Group Departure: The N-S bond cleaves, releasing one equivalent of phthalimide anion and forming an unsymmetrical disulfide (R-S-S-Phthalimide).

-

Second Thiol Reaction: In the presence of excess thiol, the newly formed unsymmetrical disulfide can react with a second thiolate molecule to yield a symmetrical disulfide (R-S-S-R) and a second equivalent of phthalimide anion.

Caption: Reaction mechanism of Dithiobisphthalimide with a thiol.

Applications in Drug Development and Bioconjugation

The specific and efficient reactivity of dithiobisphthalimide with thiols makes it a valuable tool in drug development and bioconjugation, particularly for linking molecules to cysteine residues in proteins and peptides.

-

Bioconjugation: This reagent can be used to introduce a "thiol-reactive" handle onto a molecule of interest. For example, a drug molecule can be functionalized with a thiol group and then reacted with a dithiobisphthalimide-modified protein to form a stable, yet cleavable, disulfide linkage. This is a cornerstone of site-specific bioconjugation. [8]* Prodrug Design: Disulfide bonds are relatively stable in the extracellular environment but are readily cleaved inside cells by reducing agents like glutathione. [9]This redox potential difference is exploited in prodrug design. A drug can be attached to a carrier molecule via a disulfide linker derived from dithiobisphthalimide. The inactive prodrug circulates in the body and, upon entering a target cell, the disulfide bond is cleaved, releasing the active drug. [10]* Peptide Cyclization: Disulfide bonds are critical for maintaining the three-dimensional structure of many proteins and peptides. [11]Dithiobisphthalimide can be used as a reagent to facilitate the formation of intramolecular disulfide bonds in synthetic peptides, which can enhance their stability and biological activity. [12]

Experimental Protocols and Methodologies

Protocol 1: Reaction of Dithiobisphthalimide with a Model Thiol (e.g., Cysteine)

This protocol describes a general procedure for the formation of an unsymmetrical disulfide between a thiol-containing molecule and dithiobisphthalimide.

Materials:

-

Dithiobisphthalimide

-

Cysteine

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Solution: e.g., Trifluoroacetic acid (TFA)

Procedure:

-

Prepare Dithiobisphthalimide Stock Solution: Dissolve dithiobisphthalimide in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). Causality: Dithiobisphthalimide has poor aqueous solubility, requiring an organic co-solvent.

-

Prepare Cysteine Solution: Dissolve cysteine in the reaction buffer (PBS, pH 7.4) to the desired final concentration (e.g., 1 mM). Causality: A neutral to slightly alkaline pH ensures a sufficient population of the reactive thiolate anion.

-

Initiate Reaction: Add the dithiobisphthalimide stock solution to the cysteine solution with stirring. A typical molar ratio is 1:1 or a slight excess of dithiobisphthalimide.

-

Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored over time.

-

Quench (Optional): If monitoring by HPLC, withdraw aliquots at different time points and quench the reaction by adding an acid (e.g., a final concentration of 0.1% TFA) to stop the reaction by protonating the thiolate. [13]

Protocol 2: Monitoring the Reaction by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction by separating and quantifying the reactants and products. [13][14] Instrumentation & Conditions:

-

HPLC System: With UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Detection Wavelength: 280 nm (for cysteine-containing species) and ~320-340 nm (for phthalimide-containing species).

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a good starting point. [13]

Caption: Analytical workflow for monitoring the reaction via HPLC.

Quantitative Data Summary

The rate of thiol-disulfide exchange is influenced by several factors. The table below summarizes these key parameters and their effects.

| Parameter | Effect on Reaction Rate | Rationale |

| pH | Increases with higher pH (up to ~8.5) | Higher pH increases the concentration of the more nucleophilic thiolate anion (R-S⁻). [15] |

| Thiol pKa | Lower pKa thiols react faster at a given pH | Thiols with lower pKa exist in their reactive thiolate form at lower pH values. Aromatic thiols often react faster than aliphatic ones. [9] |

| Steric Hindrance | Decreases rate | Bulky groups near the thiol or the disulfide bond can sterically hinder the nucleophilic attack. [6] |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction, following standard kinetic principles. |

Cleavage of the Resulting Disulfide Bond

A key advantage of disulfide linkers is their reversibility. The disulfide bond formed can be cleaved under reducing conditions, which is essential for applications like intracellular drug release.

Common Reducing Agents:

-

Dithiothreitol (DTT): A strong reducing agent, often used in excess (e.g., 10-50 mM) to drive the equilibrium towards the cleaved thiols. [16]* Tris(2-carboxyethyl)phosphine (TCEP): An effective, odorless reducing agent that is active over a wide pH range and does not contain a thiol itself, simplifying downstream analysis. [12][16]* Glutathione (GSH): The primary intracellular reducing agent, relevant for mimicking in vivo cleavage conditions.

The cleavage reaction is typically performed by incubating the disulfide-containing molecule with an excess of the reducing agent in a suitable buffer at room temperature.

Conclusion

Dithiobisphthalimide is a versatile and powerful reagent for synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity with thiols provide a robust platform for creating cleavable disulfide linkages. By understanding the underlying mechanism of the thiol-disulfide exchange and the key parameters that govern the reaction, researchers can effectively leverage this compound for a wide range of applications, from the site-specific modification of proteins to the design of sophisticated, redox-sensitive prodrugs. The experimental protocols provided herein offer a solid foundation for the practical implementation and monitoring of these important chemical transformations.

References

- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.

-

Bach, R. D., & Dmitrenko, O. (2008). Mechanism of thiolate-disulfide interchange reactions in biochemistry. PubMed, 110(1), 203–212. Retrieved from [Link]

-

Mechanisms of thiol‐disulfide exchange reactions catalyzed by... ResearchGate. (2021). Retrieved from [Link]

-

On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed, 18(2), 162–173. Retrieved from [Link]

-

Two proposed mechanisms for thiol-thioester exchange. (2024). Progress in Sulfur-Containing Dynamic Polymers, 37(1), 66-81. Retrieved from [Link]

-

N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. Retrieved from [Link]

-

How can I cleavage the disulfide bond and create two SH groups?. ResearchGate. Retrieved from [Link]

-

DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC - NIH. Retrieved from [Link]

-

Novel Application of Direct Inject Liquid Chromatography (DILCTM) as Real-time Process Analytical Technology for Flow Reactions. ChemRxiv. Retrieved from [Link]

-

a) Generic thiol–disulfide exchange reactions for the cleavage of... ResearchGate. Retrieved from [Link]

-

Disulfide-bond cleavage and formation in proteins. PubMed. Retrieved from [Link]

-

2,2'-Dithiobis(1H-isoindole-1,3(2H)-dione). PubChem. Retrieved from [Link]

-

Quantification of Thiols and Disulfides. PMC - PubMed Central. Retrieved from [Link]

-

Figure 2. Mechanisms of cleavage of allosteric disulfide bonds.... ResearchGate. Retrieved from [Link]

-

dithiobis(N-ethylmaleimide). PubChem. Retrieved from [Link]

-

Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. PubMed. Retrieved from [Link]

-

Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research. (2015). Retrieved from [Link]

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]

-

Phthalimide analogs for antimalarial drug discovery. PMC - NIH. Retrieved from [Link]

-

03.02 Reactivity of Thiols and Thiolates. YouTube. (2019). Retrieved from [Link]

-

Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology. MDPI. (2020). Retrieved from [Link]

-

Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. (2018). Retrieved from [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Retrieved from [Link]

-

Synthesis of new bis-phthalimide and thalidomide ester derivatives, and evaluation of their cytotoxic activity. ResearchGate. (2015). Retrieved from [Link]

-

Phthalimide. Wikipedia. Retrieved from [Link]

-

The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. Retrieved from [Link]

- US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. Google Patents.

-

3,3'-Dithiobis(sulfosuccinimidyl propionate). PubChem. Retrieved from [Link]

-

Precursor to the Gabriel Synthesis, Making Phthalimide. YouTube. (2019). Retrieved from [Link]

-

Are In Vitro Metabolism and DDI Studies Critical for an Investigational New Drug Application?. YouTube. (2023). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,2'-Dithiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S2 | CID 2801788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanism of thiolate-disulfide interchange reactions in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thiol-disulfide exchange kinetics with Dithiobisphthalimide

An In-Depth Technical Guide to Thiol-Disulfide Exchange Kinetics with Dithiobisphthalimide

Authored by: Gemini, Senior Application Scientist

Introduction: The Crucial Role of Thiol-Disulfide Exchange and the Utility of Dithiobisphthalimide

Thiol-disulfide exchange is a fundamental covalent reaction in chemistry and biology, underpinning processes from protein folding and redox signaling to the design of advanced therapeutic agents.[1] This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a thiol.[2] The kinetic and thermodynamic landscape of this exchange is governed by factors such as the pKa of the participating thiols, steric accessibility, and the local chemical environment.[3]

In the fields of bioconjugation and drug development, controlling the formation of specific disulfide bonds is paramount.[4][5] This requires reagents that can "activate" a thiol, transforming it into a reactive intermediate that readily forms a disulfide with a target thiol. N,N'-Dithiobis(phthalimide) (DTBP) has emerged as a highly effective reagent for this purpose. Unlike simple oxidation methods which can be indiscriminate, DTBP provides a controlled, stepwise pathway for disulfide bond formation, making it an invaluable tool for researchers creating precisely engineered bioconjugates, cleavable linkers for antibody-drug conjugates (ADCs), and redox-sensitive prodrugs.[6][7]

This guide provides a comprehensive technical overview of the mechanism, kinetics, and practical application of DTBP in thiol-disulfide exchange reactions, designed for scientists and professionals in drug development and biochemical research.

The Reagent: A Profile of N,N'-Dithiobis(phthalimide) (DTBP)

N,N'-Dithiobis(phthalimide) is a symmetrical disulfide where each sulfur atom is bonded to a phthalimide group. The electron-withdrawing nature of the two adjacent carbonyl groups on the phthalimide ring polarizes the S-N bond and, consequently, activates the S-S bond toward nucleophilic attack. This activation is the key to its utility.

Synthesis: DTBP can be readily synthesized in the laboratory. A common method involves the reaction of phthalimide with sulfur monochloride (S₂Cl₂), which yields N,N'-thiobisphthalimide.[8] This intermediate can then be used to generate other phthalimide-based disulfide reagents.[8] For direct synthesis of the parent compound, variations of this approach are employed, providing a stable, solid reagent that can be stored for extended periods at low temperatures without significant degradation.[8]

Mechanism of Thiol Activation by DTBP

The reaction between a thiol (R-SH) and DTBP proceeds via a two-step thiol-disulfide exchange mechanism, consistent with an SN2-type nucleophilic substitution.[1]

-

Thiolate Formation: The reaction is initiated by the deprotonation of the incoming thiol (R¹-SH) to its more nucleophilic thiolate form (R¹-S⁻). This equilibrium is pH-dependent, making pH a critical parameter for controlling reaction kinetics.

-

Nucleophilic Attack and Activation: The thiolate anion (R¹-S⁻) attacks one of the electrophilic sulfur atoms of the DTBP disulfide bond. This cleaves the S-S bond, forming a new, unsymmetrical disulfide, R¹-S-S-Phth (an S-thiophthalimido derivative), and releasing N-thiophthalimide as a leaving group. This newly formed mixed disulfide is considered an "activated thiol".

-

Second Exchange for Symmetrical Disulfide Formation: The activated thiol (R¹-S-S-Phth) is now highly susceptible to nucleophilic attack by a second thiolate molecule (R²-S⁻). This second exchange reaction forms the final disulfide bond (R¹-S-S-R²) and releases the phthalimide group. If the same thiol is used in both steps (R¹ = R²), a symmetrical disulfide is formed.

This stepwise process allows for the controlled conjugation of two different thiols to form a specific, unsymmetrical disulfide, a task that is challenging to achieve through direct oxidation.

Caption: Mechanism of DTBP-mediated thiol-disulfide exchange.

Reaction Kinetics and Influencing Factors

The rate of thiol-disulfide exchange is not constant; it is profoundly influenced by several interconnected factors. Understanding these allows for the rational design and optimization of conjugation protocols.

Key Kinetic Parameters:

-

Effect of pH: The reaction rate is highly pH-dependent. Since the thiolate anion is the active nucleophile, the observed rate constant (k_obs) increases as the pH rises above the thiol's pKa, increasing the concentration of the reactive species.[2] For most alkyl thiols (pKa ~8-10), reactions are significantly accelerated under neutral to alkaline conditions.

-

Thiol pKa and Nucleophilicity: A lower thiol pKa increases the fraction of reactive thiolate at a given pH. However, a Brønsted relationship exists where the intrinsic nucleophilicity of the thiolate anion increases with its pKa.[3] This creates a complex interplay: a thiol with a very high pKa may be a potent nucleophile once deprotonated, but its low thiolate concentration at physiological pH may result in a slow overall reaction.

-

Steric Hindrance: As with any SN2 reaction, steric bulk around the attacking thiol or the disulfide target can significantly decrease the reaction rate.[9] Reagents with bulky groups adjacent to the disulfide bond have been designed to create more stable linkers by sterically hindering their cleavage by ubiquitous thiols like glutathione.[9]

-

Solvent Effects: Thiol-disulfide exchange can be conducted in various aqueous and organic solvents.[10][11] Hydrophobic environments, such as the core of a protein or a micellar interface, can sometimes accelerate the reaction rate compared to bulk water.[7][12] The choice of solvent is also critical for ensuring the solubility of all reactants.

Quantitative Kinetic Data

While extensive kinetic data for DTBP is proprietary or embedded in specific application studies, the behavior of analogous activated disulfides like 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) and n-octyl-dithio-2-nitrobenzoate (ODNB) provides valuable insight. The table below presents illustrative pseudo-first-order rate constants for the reaction of tubulin thiols with different reagents, demonstrating the impact of the disulfide's chemical nature on reactivity.

| Reagent | Thiol Target | pH | k_obs (s⁻¹) (Class 1) | k_obs (s⁻¹) (Class 2) | k_obs (s⁻¹) (Class 3) |

| ODNB | Tubulin Cysteines | 6.5 | 0.206 | 0.069 | 0.010 |

| DTNB | Tubulin Cysteines | 6.5 | ~0.01 | - | - |

| 2-DTP | Tubulin Cysteines | 6.5 | ~0.007 | - | - |

| Data adapted from a kinetic study on tubulin, demonstrating relative reactivities.[13] ODNB shows a significantly faster reaction rate compared to DTNB, highlighting how the leaving group and steric environment influence kinetics. |

Experimental Protocol: Monitoring Reaction Kinetics

Monitoring the kinetics of the reaction between a thiol and DTBP typically requires an indirect method, as neither the reactants nor the products have a convenient, unique chromophore for direct spectrophotometric tracking. A robust and widely used approach is to quench the reaction at various time points and quantify the remaining unreacted thiol using Ellman's reagent (DTNB), which produces a brightly colored product (TNB²⁻) that absorbs strongly at 412 nm.[14][15]

Step-by-Step Methodology for Indirect Kinetic Analysis

-

Reagent Preparation:

-

Thiol Stock Solution (e.g., 10 mM): Prepare a stock solution of the thiol of interest (e.g., L-cysteine, glutathione) in a degassed reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 1 mM EDTA to chelate metal ions that can catalyze thiol oxidation).

-

DTBP Stock Solution (e.g., 100 mM): Prepare a stock solution of DTBP in a compatible organic solvent (e.g., acetonitrile or DMSO), as it has limited aqueous solubility.

-

Ellman's Reagent (DTNB) Solution (4 mg/mL): Dissolve DTNB in the reaction buffer. Prepare this solution fresh.

-

Quenching Solution: An acidic solution (e.g., 1 M HCl) can be used to protonate the thiolate and effectively stop the reaction.

-

-

Reaction Execution and Sampling:

-

Equilibrate the thiol solution to the desired reaction temperature (e.g., 25°C) in a reaction vessel.

-

Initiate the reaction by adding a small volume of the DTBP stock solution to the thiol solution to achieve the desired final concentrations (e.g., 100 µM thiol, 1 mM DTBP for pseudo-first-order conditions). Start a timer immediately.

-

At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

-

-

Quantification of Unreacted Thiol:

-

To each quenched sample, add an excess of the DTNB solution.

-

Allow the color to develop for 5-10 minutes. The DTNB will react with the remaining free thiol from the primary reaction to produce the yellow TNB²⁻ anion.

-

Measure the absorbance of each sample at 412 nm using a UV-Vis spectrophotometer. Use a blank containing all components except the thiol.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of the starting thiol to correlate absorbance at 412 nm with thiol concentration.

-

Convert the absorbance values from each time point into the concentration of unreacted thiol, [Thiol]t.

-

Plot ln([Thiol]t / [Thiol]₀) versus time. If the reaction follows pseudo-first-order kinetics (i.e., [DTBP] ≫ [Thiol]), the plot should be linear. The negative of the slope of this line is the observed rate constant, k_obs.

-

Caption: Workflow for indirect kinetic analysis of the DTBP-thiol reaction.

Applications in Research and Drug Development

The ability of DTBP to controllably activate thiols makes it a powerful tool in modern pharmaceutical and biotechnological research.

-